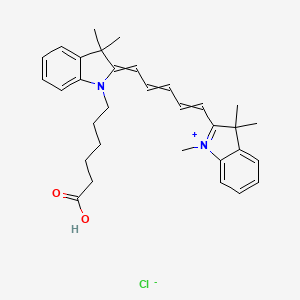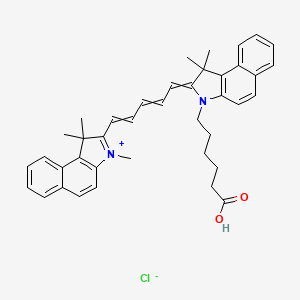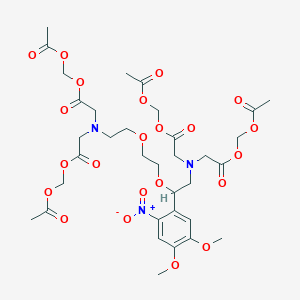
L-Cystine S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Cystine S is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is the oxidized dimer form of L-cysteine, formed by the linkage of two cysteine molecules through a disulfide bond. This compound is essential for the stability and structure of many proteins and enzymes, and it is involved in the synthesis of glutathione, a powerful antioxidant.
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Cystine S can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH and temperature to ensure the efficient formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound often involves the extraction from protein hydrolysates, such as keratin from animal hair or feathers. The process includes hydrolyzing the protein source with hydrochloric acid, followed by purification and crystallization of the this compound. Alternatively, biotechnological methods using microbial fermentation have been developed to produce this compound more sustainably.
Chemical Reactions Analysis
Types of Reactions
L-Cystine S undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfinic or sulfonic acids.
Reduction: It can be reduced back to L-cysteine using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: The thiol group in L-cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products
Oxidation: Sulfinic or sulfonic acids.
Reduction: L-cysteine.
Substitution: Various substituted cysteine derivatives.
Scientific Research Applications
L-Cystine S has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sulfur-containing compounds.
Biology: Plays a role in protein folding and stability, and is involved in cellular redox reactions.
Medicine: Used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine stones in the kidneys. It is also used in formulations for wound healing and skin care.
Industry: Employed in the food industry as a dough conditioner and in the production of flavors. It is also used in the cosmetic industry for hair and skin care products.
Mechanism of Action
L-Cystine S exerts its effects primarily through its role in the formation of disulfide bonds, which are crucial for the stability and function of many proteins and enzymes. It also serves as a precursor for glutathione synthesis, which is vital for cellular antioxidant defense. The molecular targets include various enzymes and structural proteins that require disulfide bonds for their activity and stability.
Comparison with Similar Compounds
L-Cystine S is unique due to its disulfide bond, which distinguishes it from other sulfur-containing amino acids like methionine and homocysteine. Similar compounds include:
L-Cysteine: The reduced form of this compound, involved in similar biochemical processes but lacks the disulfide bond.
Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds.
Homocysteine: An intermediate in the methionine cycle, can form disulfide bonds but has different biological roles.
This compound stands out due to its specific role in protein stability and its involvement in the synthesis of glutathione, making it a critical compound in both biological and industrial applications.
Properties
Molecular Formula |
C6H12N2O6S2 |
|---|---|
Molecular Weight |
272.3 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/m1/s1 |
InChI Key |
RXQXJZDPDXVIEN-DMTCNVIQSA-N |
Isomeric SMILES |
C([C@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(S)-hydroxy(phenyl)methyl]-2-N-methyl-4-N-[(1S,2S)-2-methylcyclopropyl]pyridine-2,4-dicarboxamide](/img/structure/B11931004.png)

![[1-[1-(4-Propan-2-ylcyclohexyl)piperidin-4-yl]indol-3-yl]methanamine](/img/structure/B11931021.png)
![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)


![sodium;4-[2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfonatobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B11931053.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)


![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)
![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
